(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol (5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Brand Name: Vulcanchem
CAS No.: 105301-42-6
VCID: VC20778878
InChI: InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m0/s1
SMILES: CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol

(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

CAS No.: 105301-42-6

Cat. No.: VC20778878

Molecular Formula: C18H21NO

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol - 105301-42-6

Specification

CAS No. 105301-42-6
Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
IUPAC Name (5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Standard InChI InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m0/s1
Standard InChI Key VIIFGDUCRDGNRG-KRWDZBQOSA-N
Isomeric SMILES CC1=CC2=C(C=C1O)[C@@H](CN(CC2)C)C3=CC=CC=C3
SMILES CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3
Canonical SMILES CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator